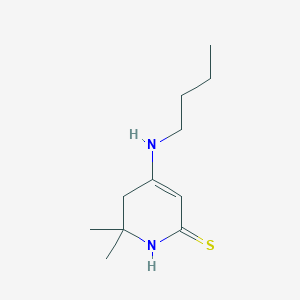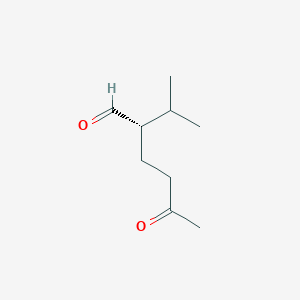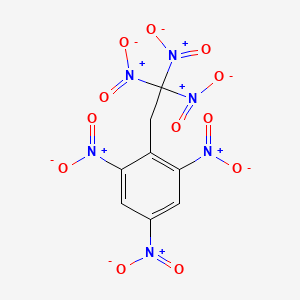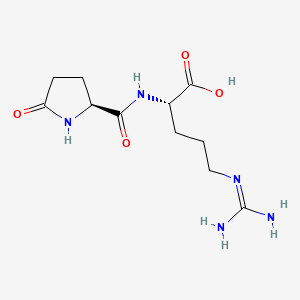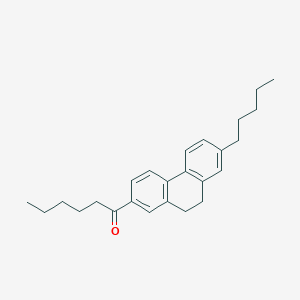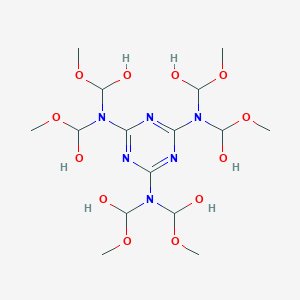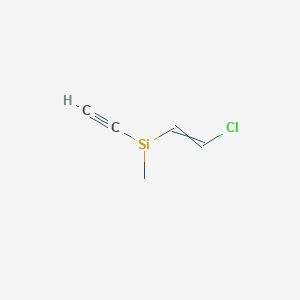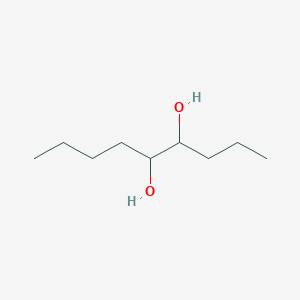![molecular formula C15H19NO7 B14616347 Diethyl [(3-methoxy-4-nitrophenyl)methyl]propanedioate CAS No. 58810-00-7](/img/structure/B14616347.png)
Diethyl [(3-methoxy-4-nitrophenyl)methyl]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [(3-methoxy-4-nitrophenyl)methyl]propanedioate is an organic compound that belongs to the class of diethyl esters It is characterized by the presence of a methoxy group and a nitro group attached to a phenyl ring, which is further connected to a propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(3-methoxy-4-nitrophenyl)methyl]propanedioate typically involves the esterification of malonic acid derivatives. One common method is the reaction of diethyl malonate with a suitable benzyl halide derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Diethyl [(3-methoxy-4-nitrophenyl)methyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C)
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Hydrolysis Conditions: Aqueous hydrochloric acid, sodium hydroxide
Major Products Formed
Reduction: Formation of diethyl [(3-amino-4-nitrophenyl)methyl]propanedioate
Substitution: Formation of diethyl [(3-methoxy-4-substituted phenyl)methyl]propanedioate
Hydrolysis: Formation of [(3-methoxy-4-nitrophenyl)methyl]propanedioic acid
Scientific Research Applications
Diethyl [(3-methoxy-4-nitrophenyl)methyl]propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl [(3-methoxy-4-nitrophenyl)methyl]propanedioate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methoxy group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity. The ester groups can be hydrolyzed to release active carboxylic acids that further modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Diethyl malonate
- Diethyl (3-fluoro-4-nitrophenyl)methyl]propanedioate
- Diethyl (4-methoxy-2-nitrophenyl)malonate
Uniqueness
Diethyl [(3-methoxy-4-nitrophenyl)methyl]propanedioate is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
58810-00-7 |
|---|---|
Molecular Formula |
C15H19NO7 |
Molecular Weight |
325.31 g/mol |
IUPAC Name |
diethyl 2-[(3-methoxy-4-nitrophenyl)methyl]propanedioate |
InChI |
InChI=1S/C15H19NO7/c1-4-22-14(17)11(15(18)23-5-2)8-10-6-7-12(16(19)20)13(9-10)21-3/h6-7,9,11H,4-5,8H2,1-3H3 |
InChI Key |
CCAIZPCTZPBQLN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1)[N+](=O)[O-])OC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, [(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]trimethyl-](/img/structure/B14616266.png)
![(2E)-4,4-dimethyl-2-[(2-nitrophenyl)methylidene]-3H-naphthalen-1-one](/img/structure/B14616272.png)
![[(Dimethylsilanediyl)bis(oxy-4,1-phenyleneoxy)]bis[chloro(dimethyl)silane]](/img/structure/B14616280.png)

